5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid

Catalog No.
S13686524
CAS No.
M.F
C8H9BrO2S
M. Wt
249.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid

Product Name

5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid

IUPAC Name

5-bromo-3-propan-2-ylthiophene-2-carboxylic acid

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

InChI

InChI=1S/C8H9BrO2S/c1-4(2)5-3-6(9)12-7(5)8(10)11/h3-4H,1-2H3,(H,10,11)

InChI Key

PMEGGOJREJEKLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(SC(=C1)Br)C(=O)O

5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a bromine atom and a propan-2-yl (isopropyl) group attached to a thiophene ring. The molecular formula for this compound is C9H10BrO2SC_9H_{10}BrO_2S, and it has a molecular weight of 249.13 g/mol. This compound belongs to the thiophene family, which consists of five-membered aromatic rings containing sulfur. The presence of both the bromine and the carboxylic acid functional groups contributes to its distinct chemical reactivity and potential applications in various fields, including organic synthesis and material science .

  • Bromination: The bromine atom can participate in electrophilic substitution reactions, allowing for further derivatization of the thiophene ring.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  • Decarboxylation: Under certain conditions, this compound may lose carbon dioxide to yield a thiophene derivative with enhanced reactivity.
  • Reduction: The carboxylic acid can be reduced to primary alcohols or aldehydes, providing pathways for the synthesis of more complex molecules .

Compounds containing thiophene rings, including 5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid, have been studied for their biological activities. They exhibit a range of pharmacological effects such as:

  • Antimicrobial Activity: Thiophene derivatives have shown potential in inhibiting bacterial growth and could be explored as new antimicrobial agents.
  • Anticancer Properties: Some studies suggest that thiophene-based compounds may exhibit cytotoxic effects against cancer cell lines, making them candidates for anticancer drug development.
  • Enzyme Inhibition: This compound may interact with specific enzymes, potentially serving as a lead compound for developing enzyme inhibitors .

The synthesis of 5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid typically involves several steps:

  • Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide in the presence of a catalyst like iron(III) bromide to introduce the bromine substituent.
  • Alkylation: The brominated thiophene is then subjected to alkylation using isopropyl halides (such as isopropyl bromide) to add the propan-2-yl group.
  • Carboxylation: Finally, the alkylated product is treated with carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group .

5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid has several notable applications:

  • Organic Synthesis: It serves as an important building block in the synthesis of more complex organic molecules and pharmaceuticals.
  • Material Science: Due to its unique properties, it can be used in the development of conductive polymers and organic semiconductors.
  • Biochemical Research: This compound may be employed as a probe in biochemical assays to study enzyme interactions and mechanisms .

Research into the interaction of 5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid with biological systems is limited but promising. Its structural features suggest potential interactions with various enzymes and proteins through hydrogen bonding and hydrophobic interactions. The specific binding affinities and mechanisms are areas for future investigation, particularly regarding its role as an enzyme inhibitor or as part of drug discovery efforts .

Several compounds share structural similarities with 5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-thiophenecarboxylic acidLacks propan-2-yl groupMore reactive due to absence of bulky substituent
3-Bromo-thiophene-2-carboxylic acidNo alkyl substituentSimpler structure; less steric hindrance
5-Bromo-4-chlorothiophene-2-carboxylic acidContains chlorine instead of bromineDifferent reactivity due to halogen substitution
5-Methylthiophene-2-carboxylic acidMethyl group instead of propan-2-ylLess sterically hindered; different reactivity
5-Fluoro-thiophenecarboxylic acidContains fluorineDifferent electronic properties affecting reactivity

Uniqueness: The presence of both bromine and an isopropyl group distinguishes 5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid from its analogs, providing unique reactivity patterns that make it particularly valuable in synthetic chemistry and material science applications .

This comprehensive overview highlights the significance of 5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid within organic chemistry and its potential for various applications. Further research could elucidate its full range of biological activities and expand its utility in scientific research.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.95066 g/mol

Monoisotopic Mass

247.95066 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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